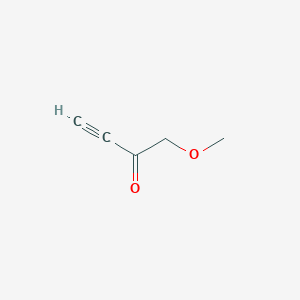
1-Methoxy-3-butyn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxybut-3-yn-2-one is an organic compound with the molecular formula C5H8O2. It is a versatile chemical used in various fields, including organic synthesis and industrial applications. This compound is characterized by the presence of a methoxy group and a triple bond, which contribute to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxybut-3-yn-2-one can be synthesized through several methods. One common approach involves the methylation of acetoin with dimethyl carbonate in a one-step process. This method is noted for its improved process mass intensity and atom economy . The reaction typically requires a base catalyst and is carried out under mild conditions to achieve high yields.
Industrial Production Methods: In industrial settings, the production of 1-methoxybut-3-yn-2-one often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxybut-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Methoxybut-3-yn-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: This compound is employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 1-methoxybut-3-yn-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and triple bond play crucial roles in its reactivity. For instance, the compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. The pathways involved often include nucleophilic addition and substitution mechanisms.
Comparison with Similar Compounds
3-Methoxybutan-2-one: This compound is similar in structure but lacks the triple bond, resulting in different reactivity and applications.
1-Methoxybut-3-yn-2-amine: This compound contains an amine group instead of a carbonyl group, leading to distinct chemical properties and uses.
Uniqueness: 1-Methoxybut-3-yn-2-one is unique due to its combination of a methoxy group and a triple bond, which confer specific reactivity patterns not observed in similar compounds. This uniqueness makes it valuable in various synthetic and industrial applications.
Properties
Molecular Formula |
C5H6O2 |
|---|---|
Molecular Weight |
98.10 g/mol |
IUPAC Name |
1-methoxybut-3-yn-2-one |
InChI |
InChI=1S/C5H6O2/c1-3-5(6)4-7-2/h1H,4H2,2H3 |
InChI Key |
MZDGHNZNGTVQFP-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















